molecular formula C13H10N4O3S B5638780 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B5638780
M. Wt: 302.31 g/mol
InChI Key: AYNGHRDGSXIHOY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide often involves multistep chemical reactions that yield a diverse array of structures. For instance, novel N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives have been synthesized using a process that utilizes MS, IR, CHN, and 1H NMR spectral data to establish compound structures (Wang et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds involving 1,3,4-thiadiazole units has been elucidated through techniques like X-ray diffraction, showcasing their near "V" shaped configuration and detailing intermolecular interactions such as hydrogen bonds and π-interactions. This provides insights into the spatial arrangement and potential reactive sites of the molecule (Boechat et al., 2011).

Chemical Reactions and Properties

The chemical reactions and properties of these compounds are influenced by their functional groups. For example, the presence of acetamide and thiadiazole groups can facilitate various chemical reactions, including condensation and cycloaddition, which are foundational for creating pharmacologically active molecules. The synthesis process often involves carbodiimide condensation, highlighting the compound's reactivity and potential for further chemical modifications (Yu et al., 2014).

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3S/c1-7-15-16-13(21-7)14-10(18)6-17-11(19)8-4-2-3-5-9(8)12(17)20/h2-5H,6H2,1H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNGHRDGSXIHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

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